Superior Antiviral Potency Against Wild-Type HIV-1: CGP 75136 vs. Saquinavir
CGP 75136 inhibits wild-type HIV-1 replication at a 3-fold lower effective concentration than the first-generation protease inhibitor saquinavir in identical cellular antiviral assays [1]. Both compounds were tested in MT-2 cells using the same experimental protocol, ensuring a direct head-to-head comparison.
| Evidence Dimension | Effective dose (lowest concentration totally inhibiting virus replication) |
|---|---|
| Target Compound Data | 0.01 µM (10 nM) |
| Comparator Or Baseline | Saquinavir (Ro 31-8959): 0.03 µM (30 nM) |
| Quantified Difference | CGP 75136 is 3-fold more potent than saquinavir |
| Conditions | MT-2 cells infected with HIV-1 IIIB; supernatant reverse transcriptase activity measured on day 10 |
Why This Matters
A 3-fold potency advantage against wild-type virus directly translates into a lower required concentration to achieve complete viral suppression, which is critical for dose-sparing in combination regimens and for establishing a robust antiviral window in preclinical efficacy models.
- [1] Bold, G., Fässler, A., Capraro, H.-G., et al. New Aza-Dipeptide Analogues as Potent and Orally Absorbed HIV-1 Protease Inhibitors: Candidates for Clinical Development. Journal of Medicinal Chemistry, 1998, 41(18), 3387–3401. Table 2. View Source
